Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-
Overview
Description
Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- is a diazonium compound known for its applications in organic synthesis and dye chemistry. This compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with a butylamino sulfonyl group and a methoxy group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- typically involves the diazotization of an aromatic amine precursor. The process begins with the nitration of 2-methoxyaniline to introduce a nitro group, followed by reduction to form the corresponding amine. This amine is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The butylamino sulfonyl group is introduced through a sulfonation reaction, where the diazonium salt reacts with butylamine and sulfuric acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The diazotization and sulfonation reactions are carefully monitored to maintain high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base such as sodium hydroxide or sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aryl amine.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo dyes with vibrant colors are formed.
Reduction Reactions: The primary product is the corresponding aryl amine.
Scientific Research Applications
Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Dye Chemistry: The compound is used in the production of azo dyes, which are important for textile and printing industries.
Bioconjugation: It is employed in bioconjugation techniques to label proteins and nucleic acids for detection and analysis.
Material Science: The compound is used in the modification of surfaces and the preparation of functional materials with specific properties
Mechanism of Action
The mechanism of action of Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- involves the formation of reactive intermediates during its chemical reactions. In substitution reactions, the diazonium group acts as a leaving group, facilitating the introduction of other nucleophiles. In coupling reactions, the diazonium compound forms a reactive intermediate that couples with phenols or amines to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents .
Comparison with Similar Compounds
Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- can be compared with other diazonium compounds such as:
Benzenediazonium chloride: A simpler diazonium salt used in similar substitution and coupling reactions.
4-Nitrobenzenediazonium tetrafluoroborate: A diazonium compound with a nitro group that enhances its reactivity in electrophilic substitution reactions.
2-Methoxybenzenediazonium chloride: A compound with a similar methoxy group but lacking the butylamino sulfonyl group, resulting in different reactivity and applications.
The uniqueness of Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- lies in its specific substituents, which confer distinct reactivity and make it suitable for specialized applications in dye chemistry and bioconjugation.
Properties
IUPAC Name |
5-(butylsulfamoyl)-2-methoxybenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N3O3S/c1-3-4-7-13-18(15,16)9-5-6-11(17-2)10(8-9)14-12/h5-6,8,13H,3-4,7H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUXJTPGYZCGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N3O3S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067230 | |
Record name | Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26651-25-2 | |
Record name | 5-[(Butylamino)sulfonyl]-2-methoxybenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26651-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 5-((butylamino)sulfonyl)-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(butylamino)sulphonyl]-2-methoxybenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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